2,5-Dimethoxybenzonitrile
Overview
Description
2,5-Dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,5-Dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxybenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential MDM2 inhibitors, which are being investigated for their anticancer properties.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of compounds used in biological assays and studies.
Mechanism of Action
The mechanism of action of 2,5-dimethoxybenzonitrile depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific molecular targets such as MDM2, a protein involved in the regulation of the tumor suppressor p53. The inhibition of MDM2 can lead to the activation of p53, resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,5-Dimethoxybenzonitrile can be compared with other methoxy-substituted benzonitriles, such as:
3,4-Dimethoxybenzonitrile: Similar in structure but with methoxy groups at the 3 and 4 positions.
2,4-Dimethoxybenzonitrile: Methoxy groups at the 2 and 4 positions.
2,6-Dimethoxybenzonitrile: Methoxy groups at the 2 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it .
Properties
IUPAC Name |
2,5-dimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAMEJIMXIXLIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201209 | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5312-97-0 | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5312-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005312970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5312-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dimethoxybenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9ABJ2RLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,5-Dimethoxybenzonitrile?
A1: this compound [] is an organic compound with the molecular formula C9H9NO2. Its molecular weight is 163.17 g/mol. While spectroscopic data is not provided in the given abstracts, typical characterization methods would include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Q2: How does this compound interact with the serotonin 2A receptor (5-HT2AR) and what are the downstream effects?
A2: this compound serves as a key structural component in several potent and selective 5-HT2AR agonists, such as 25CN-NBOH [, , ]. While the precise binding mode of 25CN-NBOH is not detailed in these abstracts, it's suggested that the this compound moiety plays a crucial role in achieving its high selectivity for 5-HT2AR over the closely related 5-HT2CR [, ]. Activation of 5-HT2AR by agonists like 25CN-NBOH has been linked to various downstream effects, including the induction of mitochondrial biogenesis (MB) in renal proximal tubular cells (RPTCs) [].
Q3: Are there any known Structure-Activity Relationship (SAR) studies involving modifications to the this compound scaffold and their impact on 5-HT2AR activity?
A3: Yes, researchers have explored SAR by introducing conformational restraints to the 25CN-NBOH structure, aiming to further enhance its selectivity and potency for 5-HT2AR []. These modifications involved fusing the 25CN-NBOH structure with another selective 5-HT2AR agonist, DMPMBB (2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine). This led to the development of novel compounds with varying activity depending on their stereochemistry, indicating the importance of specific spatial arrangements for optimal 5-HT2AR binding.
Q4: What are some of the research applications of 25CN-NBOH, a 5-HT2AR agonist containing the this compound moiety?
A4: 25CN-NBOH has become a valuable pharmacological tool in various research settings due to its high selectivity for 5-HT2AR []. It has been utilized in:
- In vitro studies: Examining the effects of selective 5-HT2AR activation on cellular processes, such as mitochondrial biogenesis [].
Q5: What is known about the synthesis of this compound and related compounds like 25CN-NBOH?
A5: this compound can be synthesized through various chemical transformations starting from 2,5-Dimethoxybenzaldehyde []. The synthesis of 25CN-NBOH has been improved to make it more scalable and accessible for researchers []. While specific synthetic steps aren't detailed in the abstracts, these advancements highlight the ongoing efforts to develop efficient and cost-effective routes for producing this important pharmacological tool.
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